N-(2-(环丙烷羰基)-1,2,3,4-四氢异喹啉-7-基)-5-环丙基异恶唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of an organic compound usually includes its molecular formula, structural formula, and possibly its stereochemistry. The compound’s IUPAC name can also provide some insight into its structure .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and conformation .Chemical Reactions Analysis
Chemical reactions involving the compound can be studied using various techniques. For example, reaction kinetics can provide information about the reaction’s mechanism and the influence of different conditions on the reaction rate .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, can be determined experimentally. Computational methods can also be used to predict these properties .科学研究应用
甲酰胺衍生物的合成和生物学效应合成了一系列带甲酰胺侧链的苯并咪唑[2,1-a]异喹啉,以探索改变侧链位置的生物学影响。连接到中心环的6-甲酰胺是无活性的,而连接到末端环的1-甲酰胺和11-甲酰胺显示出合理的细胞毒性,特别是对小鼠结肠38肿瘤,表明具有潜在的抗癌特性 (Deady 等,2000)。
合成潜在抗精神病剂的甲酰胺衍生物合成了1192U90的杂环类似物,并将其评估为潜在的抗精神病剂。评估它们与多巴胺D2、血清素5-HT2和血清素5-HT1a受体的结合。两种衍生物表现出与参考化合物相当的有效活性,表明它们作为抗精神病治疗的备用化合物的潜力 (Norman 等,1996)。
含环丙烷的甲酰胺的合成将N-苯甲酰基-1,2,3,4-四氢喹啉-2-羧酸转化为新型的1,2,7,7a-四氢-1aH-环丙[b]喹啉-1a-甲酸甲酯14,一种双重约束的ACC衍生物。该化合物进一步转化为稠合的四环乙内酰脲衍生物,揭示了一种新型的杂环系统 (Szakonyi 等,2002)。
四氢喹啉-1-羧酸衍生物的合成合成涉及异氰化物和氯甲酸苄酯,得到2-苄氧羰基-1,2,3,4-四氢异喹啉-1-甲酰胺。进一步的修饰得到1,2,3,4-四氢异喹啉-1-甲酰胺和1,2,3,4-四氢异喹啉-1-羧酸,说明了一种多功能的合成路线 (Schuster 等,2010)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19(17-10-18(26-22-17)13-1-2-13)21-16-6-5-12-7-8-23(11-15(12)9-16)20(25)14-3-4-14/h5-6,9-10,13-14H,1-4,7-8,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXSFRFYJUWSQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC4=C(CCN(C4)C(=O)C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。